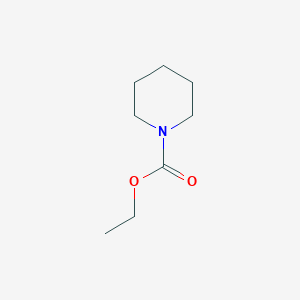










|
REACTION_CXSMILES
|
C(OC([N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=O)C.[CH2:12]([OH:14])[CH3:13].[OH-].[K+].[ClH:17]>CCOCC>[ClH:17].[Cl:17][C:8]1[CH:9]=[CH:10][C:12]([O:14][CH:9]2[CH2:8][CH2:7][NH:6][CH2:11][CH2:10]2)=[CH:13][CH:7]=1 |f:2.3,6.7|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)N1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)N1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The solution is refluxed for 12 hours under nitrogen
|
|
Duration
|
12 h
|
|
Type
|
CUSTOM
|
|
Details
|
is removed under reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
the resultant oily dispersion is extracted with ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The ether phase is extracted with 3 N hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
the acid extract
|
|
Type
|
EXTRACTION
|
|
Details
|
the basic solution is extracted with benzene
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The benzene is dried
|
|
Type
|
CUSTOM
|
|
Details
|
removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a colorless oil
|
|
Type
|
DISSOLUTION
|
|
Details
|
The oil is dissolved in 200 ml
|
|
Type
|
CUSTOM
|
|
Details
|
The salt forms and is collected
|
|
Type
|
CUSTOM
|
|
Details
|
The salt is recrystallized from absolute ethanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC1=CC=C(OC2CCNCC2)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |